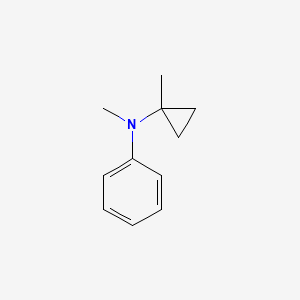
N-Methyl-N-(1-methylcyclopropyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-N-(1-methylcyclopropyl)aniline is an organic compound with the molecular formula C11H15N It is a derivative of aniline, where the nitrogen atom is substituted with a methyl group and a 1-methylcyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Methylation of Aniline: One common method involves the methylation of aniline using methanol in the presence of cyclometalated ruthenium complexes as catalysts.
Hydroalkylation of Nitrobenzene: Another method is the hydroalkylation of nitrobenzene over oxide catalysts.
Industrial Production Methods
In industrial settings, the production of N-Methyl-N-(1-methylcyclopropyl)aniline typically involves the use of metal-containing catalysts such as palladium, platinum, or nickel supported on various materials. The process is optimized to achieve high yields and selectivity for the desired product .
Chemical Reactions Analysis
Types of Reactions
Oxidation: N-Methyl-N-(1-methylcyclopropyl)aniline can undergo oxidation reactions, typically forming N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into various reduced forms, depending on the reagents and conditions used.
Substitution: The compound can participate in substitution reactions, where the methyl or cyclopropyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxide derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
N-Methyl-N-(1-methylcyclopropyl)aniline has several applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of high-octane gasoline as an antiknock agent.
Mechanism of Action
The mechanism of action of N-Methyl-N-(1-methylcyclopropyl)aniline involves its interaction with specific molecular targets and pathways. For example, in catalytic reactions, the compound can act as a ligand, coordinating with metal centers to facilitate various chemical transformations. The exact pathways and targets depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
N-Methylaniline: This compound is similar in structure but lacks the cyclopropyl group.
N,N-Dimethylaniline: This compound has two methyl groups attached to the nitrogen atom.
Uniqueness
N-Methyl-N-(1-methylcyclopropyl)aniline is unique due to the presence of the 1-methylcyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in the synthesis of specialized organic compounds and enhances its utility in various applications.
Properties
CAS No. |
446859-52-5 |
|---|---|
Molecular Formula |
C11H15N |
Molecular Weight |
161.24 g/mol |
IUPAC Name |
N-methyl-N-(1-methylcyclopropyl)aniline |
InChI |
InChI=1S/C11H15N/c1-11(8-9-11)12(2)10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3 |
InChI Key |
LYJLFJCSKGRTLF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1)N(C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















